2-chloro-6-hexylsulfanyl-7H-purine
Description
Structure
3D Structure
Properties
CAS No. |
646510-45-4 |
|---|---|
Molecular Formula |
C11H15ClN4S |
Molecular Weight |
270.78 g/mol |
IUPAC Name |
2-chloro-6-hexylsulfanyl-7H-purine |
InChI |
InChI=1S/C11H15ClN4S/c1-2-3-4-5-6-17-10-8-9(14-7-13-8)15-11(12)16-10/h7H,2-6H2,1H3,(H,13,14,15,16) |
InChI Key |
RGMRDOGCVSNKDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NC(=NC2=C1NC=N2)Cl |
Origin of Product |
United States |
Chemical Reactivity and Reaction Kinetics of 2 Chloro 6 Hexylsulfanyl 7h Purine Analogues
Kinetics of Nucleophilic Displacement at the C-2 Chlorine Atom
The rate law can be expressed as: Rate = k[Purine][Nucleophile]
This second-order dependence indicates that both the purine (B94841) substrate and the attacking nucleophile are involved in the rate-determining step of the reaction. msu.edu The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the electron-deficient carbon atom, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The subsequent step, the expulsion of the chloride leaving group to restore the aromaticity of the purine ring, is comparatively fast.
The rate of this displacement is influenced by several factors:
Nucleophile Strength: Stronger, more polarizable nucleophiles exhibit faster reaction rates. For example, thiolate anions are potent nucleophiles for this type of transformation. rsc.org
Solvent: The choice of solvent can influence reaction rates by stabilizing the charged intermediate. Polar aprotic solvents are often employed to facilitate SNAr reactions.
Leaving Group: In the context of SNAr reactions, fluoride (B91410) is often the best leaving group among the halogens, a trend opposite to that seen in SN2 reactions. This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. wikipedia.org
| Reactant | Nucleophile (Arenethiolate) | Second-Order Rate Constant (k₂) [L·mol⁻¹·s⁻¹] | Reference |
|---|---|---|---|
| 2-Chloro-5-nitropyridine | 4-Methylbenzenethiolate | 0.158 | rsc.org |
| 2-Chloro-5-nitropyridine | 4-Chlorobenzenethiolate | 0.091 | rsc.org |
| 2-Chloro-5-nitropyridine | 4-Nitrobenzenethiolate | 0.025 | rsc.org |
| 2-Chloro-3-nitropyridine | 4-Methylbenzenethiolate | 0.089 | rsc.org |
| 2-Chloro-3-nitropyridine | 4-Chlorobenzenethiolate | 0.051 | rsc.org |
This data illustrates the dependence of the reaction rate on the electronic properties of the nucleophile.
Reactivity Profile of the C-6 Hexylsulfanyl Group
The hexylsulfanyl group at the C-6 position is typically introduced by the nucleophilic substitution of a suitable leaving group, most commonly a chlorine atom, on a 2,6-dichloropurine (B15474) precursor. This initial substitution is highly regioselective for the C-6 position, which is more electrophilic than the C-2 position in 2,6-dichloropurine.
Once installed, the C-6 hexylsulfanyl group itself has a distinct reactivity profile. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile or be susceptible to oxidation. The C-S bond can also undergo cleavage under specific conditions.
Oxidation: The sulfur atom can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidations can be achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). The oxidation state of the sulfur significantly alters the electronic properties of the purine ring, with sulfoxides and sulfones being strongly electron-withdrawing, which in turn can affect the reactivity at other positions of the purine core.
C-S Bond Cleavage: The cleavage of the C(sp²)-S bond in aryl thioethers, or the adjacent C(sp³)-S bond of the alkyl chain, is a known transformation in organic synthesis. rsc.orgmdpi.com These reactions often require specific reagents or conditions, such as metal catalysis or potent electrophiles like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). mdpi.comresearchgate.net For instance, metal-free methods using reagents like NCS have been developed for the cleavage of C(sp³)–S bonds in thioethers to yield aldehydes. mdpi.com Electrochemical methods have also been reported for the regioselective cleavage of C(sp³)–S bonds in alkyl aryl thioethers. rsc.org
Influence of Purine Tautomerism (7H vs. 9H) on Reaction Pathways
Purine derivatives, including 2-chloro-6-hexylsulfanyl-7H-purine, exist as a mixture of tautomers, primarily the 7H- and 9H-forms, which differ in the position of the proton on the imidazole (B134444) ring nitrogen.
The tautomeric equilibrium is influenced by factors such as the nature and position of substituents on the purine ring and the solvent. rsc.org The position of the proton has a significant impact on the electron distribution within the heterocyclic system and, consequently, on the molecule's reactivity.
Steric Hindrance: The position of the proton can also exert a steric influence on the approach of a nucleophile, although this effect is generally considered secondary to the electronic influence for the C-2 position.
In many biological and chemical systems involving purines, the tautomeric form of the molecule plays a crucial role in recognition and catalysis. nih.gov For nucleophilic substitution reactions, the predominant tautomer under the specific reaction conditions will likely dictate the major reaction pathway and its kinetic profile.
Mechanistic Studies of Substitution and Addition Reactions
The primary reaction mechanism for the displacement of the chlorine atom at the C-2 position of this compound analogues is the SNAr (addition-elimination) mechanism. wikipedia.orgpressbooks.pub This pathway is characteristic of nucleophilic substitutions on electron-deficient aromatic and heteroaromatic rings.
The mechanism consists of two main steps:
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C-2 carbon atom. This is typically the slow, rate-determining step. The attack results in the breaking of the C=N pi-bond and the formation of a non-aromatic, resonance-stabilized anionic intermediate, known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge in this intermediate is delocalized over the purine ring system, with the electron-withdrawing nature of the purine nitrogens providing stabilization.
Elimination of the Leaving Group: In the second, faster step, the aromaticity of the purine ring is restored by the expulsion of the chloride leaving group (Cl⁻). This elimination step regenerates the stable aromatic system in the final substituted product.
Advanced Spectroscopic and Chromatographic Characterization of 2 Chloro 6 Hexylsulfanyl 7h Purine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-chloro-6-hexylsulfanyl-7H-purine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the purine (B94841) core, the chloro substituent at the C2 position, and the hexylsulfanyl group at the C6 position.
In a typical ¹H NMR spectrum, the single proton on the purine ring (H-8) is expected to appear as a singlet in the aromatic region, generally between δ 8.0 and 9.0 ppm. The protons of the hexyl chain will exhibit characteristic multiplets in the aliphatic region. The methylene (B1212753) group attached directly to the sulfur atom (S-CH₂) would likely resonate as a triplet around δ 3.2-3.4 ppm due to deshielding by the heteroatom. The subsequent methylene groups of the hexyl chain would appear further upfield, between δ 1.2 and 1.8 ppm, with the terminal methyl group (CH₃) resonating as a triplet around δ 0.9 ppm. The broad singlet corresponding to the N-H proton of the purine ring can be observed typically between δ 12.0 and 14.0 ppm, and its presence and chemical shift can be confirmed by D₂O exchange experiments.
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. The carbon atoms of the purine ring are expected to resonate in the range of δ 120-160 ppm. Specifically, C-6, being attached to the sulfur atom, and C-2, attached to the chlorine atom, would show distinct chemical shifts influenced by these substituents. acs.org The carbon atom of the purine ring C-8 would likely appear around δ 140-145 ppm. The carbons of the hexylsulfanyl chain will be found in the aliphatic region of the spectrum, with the S-CH₂ carbon appearing around δ 30-35 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-8 | 8.5 - 8.9 (s) | - |
| N-H | 12.5 - 13.5 (br s) | - |
| S-CH₂ | 3.2 - 3.4 (t) | 30 - 35 |
| -(CH₂)₄- | 1.2 - 1.8 (m) | 22 - 31 |
| -CH₃ | 0.8 - 1.0 (t) | 13 - 15 |
| C-2 | - | 150 - 155 |
| C-4 | - | 152 - 157 |
| C-5 | - | 125 - 130 |
| C-6 | - | 158 - 163 |
| C-8 | - | 140 - 145 |
(s = singlet, t = triplet, m = multiplet, br s = broad singlet). Predicted values are based on data from analogous purine derivatives.
Mass Spectrometry (MS) Techniques for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are particularly valuable.
In an LC-MS analysis, the compound would first be separated by HPLC and then introduced into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, allowing for the precise determination of the molecular weight. The expected monoisotopic mass for C₁₁H₁₃ClN₄S is 284.0550 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
LC-MS/MS involves the selection of the parent ion ([M+H]⁺) and its subsequent fragmentation to produce a characteristic pattern of daughter ions. This fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the hexyl chain, cleavage of the C-S bond, and fragmentation of the purine ring itself. Common fragments would include the 2-chloropurine core and various fragments of the hexylsulfanyl side chain. The study of fragmentation patterns of related thiopurine metabolites provides insight into the expected cleavages. nih.gov
Interactive Data Table: Predicted Key Mass Fragments for this compound in LC-MS/MS
| m/z (amu) | Proposed Fragment |
| 285.0628 | [M+H]⁺ |
| 199.9918 | [M - C₆H₁₃ + H]⁺ (loss of hexyl group) |
| 169.9763 | [M - C₆H₁₃S + H]⁺ (loss of hexylsulfanyl group) |
| 154.9944 | [2-chloropurine core + H]⁺ |
| 85.1012 | [C₆H₁₃]⁺ (hexyl cation) |
(m/z values are for the most abundant isotope of each element and are based on fragmentation patterns of similar purine derivatives.)
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups and providing a unique "fingerprint" for the compound.
The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibration of the purine ring is expected in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the aromatic purine ring and the aliphatic hexyl chain would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the purine ring system would give rise to a series of bands in the 1650-1450 cm⁻¹ region. acs.org The C-S stretching vibration is typically weaker and can be found in the 700-600 cm⁻¹ range. The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the purine ring and the C-S bond would likely give rise to strong Raman signals.
Interactive Data Table: Predicted Characteristic IR and Raman Bands (cm⁻¹) for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H stretch | 3200 - 3400 (broad) | 3200 - 3400 (weak) |
| Aromatic C-H stretch | 3100 - 3000 (medium) | 3100 - 3000 (strong) |
| Aliphatic C-H stretch | 3000 - 2850 (strong) | 3000 - 2850 (strong) |
| C=N, C=C stretch (purine ring) | 1650 - 1450 (multiple bands) | 1650 - 1450 (multiple bands) |
| C-Cl stretch | 800 - 600 (medium) | 800 - 600 (medium) |
| C-S stretch | 700 - 600 (weak) | 700 - 600 (strong) |
(Frequencies are approximate and based on general spectroscopic data for substituted purines.)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Quantitative Methodologies
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are essential for determining the purity of this compound and for developing quantitative analytical methods. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
For the analysis of a moderately polar compound like this compound, reversed-phase HPLC or UPLC is typically employed. A C18 column would be a suitable stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to achieve good separation of the target compound from any impurities or starting materials. sigmaaldrich.com
Detection is commonly performed using a UV detector, as the purine ring system exhibits strong absorbance in the UV region, typically around 260 nm. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. The purity of the sample can be assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed using standards of known concentration. UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. taylorfrancis.com
Interactive Data Table: Illustrative HPLC/UPLC Method Parameters for this compound
| Parameter | HPLC | UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20-95% B in 15 min | 20-95% B in 5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 260 nm | UV at 260 nm |
| Expected Retention Time | 8 - 12 min | 2 - 4 min |
(These are typical starting conditions and would require optimization for specific applications.)
X-ray Diffraction Analysis for Solid-State Molecular Architecture
For a crystalline sample, the diffraction pattern of X-rays is used to generate an electron density map of the molecule, from which the positions of the atoms can be determined. The crystal structure would confirm the planar nature of the purine ring system and the geometry of the substituents. It would also reveal important information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. nih.govresearchgate.net
While a crystal structure for the title compound is not publicly available, analysis of related 6-substituted purine derivatives suggests that the purine rings would likely engage in π-stacking interactions. researchgate.net Furthermore, the N-H group of the purine ring could participate in hydrogen bonding with nitrogen atoms of adjacent molecules, forming extended networks in the solid state. The hexylsulfanyl chain would likely adopt a low-energy, extended conformation.
Interactive Data Table: Expected Crystallographic Parameters for this compound (Illustrative)
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Key Bond Lengths (Å) | C-Cl: ~1.74, C-S: ~1.77, C=N: ~1.30-1.38 |
| Key Bond Angles (°) | Angles within the purine ring: ~105-130 |
| Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |
(These parameters are hypothetical and based on the crystal structures of analogous purine derivatives.)
Mechanistic Biological Investigations of 2 Chloro 6 Hexylsulfanyl 7h Purine and Its Analogues in Model Systems
Modulation of Purine (B94841) Metabolic Pathways
Purine metabolism, which encompasses both the de novo synthesis and salvage pathways, is crucial for cellular proliferation and survival. nih.govyoutube.com The disruption of these pathways is a key strategy in the development of therapeutic agents. Investigations into 2,6-disubstituted purines, including analogues of 2-chloro-6-hexylsulfanyl-7H-purine, have shed light on their potential to modulate these critical cellular processes.
Effects on Purine Salvage Enzymes in Cell-Free and Cellular Models
The purine salvage pathway recycles purine bases from the degradation of nucleic acids, a process vital for tissues that have a limited capacity for the energetically demanding de novo synthesis. youtube.comwikipedia.org A key enzyme in this pathway is purine nucleoside phosphorylase (PNP).
A study investigating a series of 2,6-substituted purines revealed that analogues of this compound are potent inhibitors of Helicobacter pylori PNP (HpPNP). nih.gov Notably, 2-chloro-6-benzylthiopurine , a close structural analogue, demonstrated significant inhibitory activity against HpPNP. nih.gov
The inhibition constants for 2-chloro-6-benzylthiopurine against HpPNP were determined, showcasing its potency. The data indicated a mixed-type inhibition model, suggesting that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov
Table 1: Inhibition of H. pylori Purine Nucleoside Phosphorylase by 2-chloro-6-benzylthiopurine
| Compound | Inhibition Constant (Ki) | Inhibition Type |
| 2-chloro-6-benzylthiopurine | 0.25 ± 0.02 µM | Mixed |
Data sourced from a study on 2,6-substituted purines and their interaction with H. pylori PNP. nih.gov
These findings suggest that this compound may also exhibit inhibitory activity against PNP, a hypothesis that warrants direct experimental validation. The targeting of the purine salvage pathway is a promising approach for the development of new therapeutic agents. nih.gov
Interference with de novo Purine Biosynthesis
The de novo purine biosynthesis pathway is an essential process for generating purine nucleotides from simpler precursors. nih.gov This pathway is often upregulated in proliferating cells, making it an attractive target for anticancer therapies. nih.gov
While some purine analogues, such as mercaptopurine, are known to inhibit de novo purine synthesis, direct evidence for the effect of this compound on this pathway is currently lacking in the scientific literature. nih.gov A study on 6-chloropurine, a related compound, showed inhibition of de novo purine biosynthesis in ascites cells. nih.gov However, the influence of the 6-hexylsulfanyl substitution on this activity has not been reported.
Enzyme Inhibition Profiling
The biological activity of a compound is often defined by its ability to interact with and modulate the function of specific enzymes. The following sections detail the known and potential inhibitory activities of this compound and its analogues against key cellular enzymes.
Specificity and Potency Against Key Enzymes (e.g., Kinases, Ribonucleotide Reductase, Topoisomerases)
Kinases: Protein kinases are a large family of enzymes that play critical roles in cell signaling and are frequently targeted in cancer therapy. The purine scaffold is a common feature in many kinase inhibitors. nih.gov Several studies have explored 2,6-disubstituted purines as potential kinase inhibitors. For instance, a series of 2,6,9-trisubstituted purines were designed as inhibitors of Bcr-Abl, a tyrosine kinase implicated in chronic myeloid leukemia. fiu.edu Another study reported on 2,6-disubstituted purines as potential inhibitors of platelet-derived growth factor receptor (PDGFR) kinases. nih.gov
While these studies highlight the potential of the 2,6-disubstituted purine scaffold to inhibit various kinases, specific data on the kinase inhibitory profile of this compound is not currently available.
Ribonucleotide Reductase: Ribonucleotide reductase (RNR) is the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. nih.gov As such, it is a well-established target for anticancer drugs. nih.gov Some purine analogues, like clofarabine, are known to inhibit RNR. nih.gov However, there is no direct evidence in the reviewed literature to suggest that this compound is an inhibitor of ribonucleotide reductase.
Topoisomerases: Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. nih.gov They are also important targets for cancer chemotherapy. nih.gov While some compounds containing a purine-like core have been investigated as topoisomerase inhibitors, no studies have specifically reported on the activity of this compound against topoisomerases.
Molecular Mechanisms of Enzyme-Ligand Interactions
The study on the inhibition of H. pylori PNP by 2-chloro-6-benzylthiopurine provides insights into the potential molecular interactions of this compound with this enzyme. X-ray crystallography of the enzyme-inhibitor complex revealed that the purine ring occupies the base-binding site of the enzyme. nih.gov The interactions are likely to involve hydrogen bonding and hydrophobic contacts within the active site, which stabilize the enzyme-inhibitor complex. nih.gov The nature of the substituent at the 6-position of the purine ring plays a crucial role in determining the potency and specificity of the inhibition. nih.gov The hexylsulfanyl group of the target compound would be expected to occupy a hydrophobic pocket within the enzyme's active site.
Interactions with Nucleic Acids and Their Synthesis
Purine analogues can exert their biological effects by directly interacting with DNA or RNA, or by interfering with their synthesis. Purine nucleoside analogs, for instance, can be incorporated into DNA and lead to the inhibition of DNA synthesis and induction of apoptosis. nih.gov However, based on the available scientific literature, there is no direct evidence to suggest that this compound interacts directly with nucleic acids or inhibits their synthesis through mechanisms other than the potential downstream effects of enzyme inhibition.
Impact on DNA Replication Fidelity and Processivity in Research Constructs
While direct studies on the impact of this compound on DNA replication fidelity and processivity are not extensively documented, the broader class of purine analogues has been shown to interfere with these crucial processes. Purine analogues can be mistakenly incorporated into DNA during replication, leading to errors in the genetic code. mit.edu This incorporation can disrupt the normal function of DNA polymerases, the enzymes responsible for synthesizing new DNA strands, potentially affecting both the accuracy (fidelity) and the efficiency (processivity) of replication. The structural similarity of this compound to natural purines suggests a potential for similar interference, although specific experimental data is currently lacking.
Perturbation of RNA Transcription and Processing
The influence of purine analogues extends to the processes of RNA transcription and processing. Some purine analogues can inhibit RNA synthesis. nih.gov For instance, certain 6-substituted purine derivatives have demonstrated the ability to be incorporated into RNA, which can disrupt its normal function and metabolism. aacrjournals.org The 2-chloro and 6-thio substitutions on the purine ring of the target compound may confer properties that allow it to interfere with RNA polymerase activity or subsequent RNA processing steps. However, specific studies detailing the effects of this compound on these mechanisms are yet to be reported.
Cellular Responses in in vitro Research Models
The response of cells to treatment with purine analogues like this compound has been a key area of investigation, with a focus on cell cycle regulation and the induction of apoptosis.
Analysis of Cell Cycle Regulation and Checkpoint Activation
Studies on various substituted purine derivatives have consistently shown an ability to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. benthamdirect.comed.ac.uknih.gov For example, certain 2,6,9-trisubstituted purines have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle. This suggests an activation of cellular checkpoints that monitor the integrity of the genome before cell division. While the specific checkpoints activated by this compound have not been delineated, the activity of related compounds points towards a potential disruption of the normal progression through the cell cycle.
Induction of Programmed Cell Death (Apoptosis) Pathways in in vitro Models
A significant body of research indicates that various purine analogues are potent inducers of apoptosis, or programmed cell death, in cancer cell lines. benthamdirect.comed.ac.uknih.govnih.gov For instance, some 6-mercaptopurine (B1684380) derivatives have been shown to trigger apoptosis through a mitochondria-dependent pathway. benthamdirect.com Furthermore, studies with other substituted purines have demonstrated the induction of apoptosis through the activation of initiator caspases, key enzymes in the apoptotic cascade. ed.ac.uk A recent study on 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivatives, which share structural similarities with the subject compound, also showed induction of apoptosis, possibly through an intrinsic pathway. nih.gov
Alterations in Cellular Signaling Cascades
The cellular effects of purine analogues are often mediated through the modulation of key signaling cascades. Research on alkylated purines has shown that these compounds can inhibit the p70(S6K) signaling pathway while activating the MAPK pathway, a combination that appears to promote an apoptotic response. nih.gov The structural features of this compound suggest that it may also interact with and alter various intracellular signaling pathways that govern cell survival and death, although specific targets remain to be identified.
Investigation of Resistance Mechanisms in Cellular Research Models
A significant challenge in the application of purine analogues is the development of cellular resistance. While specific resistance mechanisms to this compound have not been investigated, studies on the broader class of 6-thiopurines have identified several key factors. One common mechanism of resistance is a decreased ability of cells to metabolize the purine analogue into its active, toxic form. aacrjournals.org This can be due to reduced activity of enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is crucial for the activation of many thiopurines. acs.org Additionally, increased expression or activity of drug efflux pumps, which actively remove the compound from the cell, can also contribute to resistance. Investigations into prodrugs of 6-thioguanosine (B559654) monophosphate have shown promise in overcoming resistance mechanisms related to impaired activation. acs.org
Future Research Directions and Translational Perspectives for Purine Thioether Chemistry
Design and Synthesis of Advanced Purine (B94841) Thioether Probes for Biological Research
The development of chemical probes is essential for elucidating the biological roles of proteins and dissecting complex signaling pathways. Purine thioethers, such as 2-chloro-6-hexylsulfanyl-7H-purine, can serve as a foundational scaffold for the design of advanced biological probes. Future research in this area will likely focus on incorporating various functionalities to enable target identification, quantification, and visualization.
Recent advances in synthetic methodologies have provided robust platforms for the modification of the purine core. thieme.de For instance, late-stage functionalization using photoredox and nickel-catalyzed cross-coupling reactions allows for the direct introduction of diverse alkyl groups at the C6 position of unprotected purine nucleosides. nih.gov This strategy could be adapted to synthesize a library of 2-chloro-6-alkylthio-7H-purine derivatives with varying alkyl chain lengths and functionalities.
Furthermore, the synthesis of azidopurines has gained attention due to their utility in "click chemistry" for creating biological probes and imaging agents. thieme.de A future direction would involve the synthesis of an azido-functionalized analog of this compound. This could be achieved by modifying the hexyl chain to terminate in an azide (B81097) group, which could then be used to attach fluorophores, biotin (B1667282) tags, or other reporter molecules. Such probes would be invaluable for identifying the cellular binding partners of this class of compounds.
The table below outlines potential synthetic strategies for developing advanced purine thioether probes.
| Probe Type | Synthetic Strategy | Potential Application |
| Fluorescent Probe | Incorporation of a fluorophore onto the hexyl chain or at another position of the purine ring. | Visualization of subcellular localization and target engagement. |
| Biotinylated Probe | Attachment of a biotin moiety to the purine scaffold. | Affinity-based pulldown assays for target protein identification. |
| Photoaffinity Probe | Introduction of a photo-reactive group (e.g., diazirine, benzophenone). | Covalent cross-linking to target proteins upon photoactivation for target validation. |
Development of New High-Throughput Screening Assays for Purine Derivative Evaluation
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. pharmtech.com The development of novel and efficient HTS assays is crucial for identifying bioactive purine derivatives and understanding their mechanism of action. Future efforts in this area will likely focus on both target-based and phenotypic screening approaches.
Target-Based Assays:
Many purine derivatives are known to target specific enzyme families, such as kinases and adenosine (B11128) receptors. nih.govnih.gov HTS assays for these targets are well-established and can be adapted for the evaluation of purine thioethers. For example, fluorescence-based and luminescence-based kinase assays can be used to screen for inhibitors of specific kinases that may be modulated by compounds like this compound. nih.govnih.gov Similarly, radioligand binding assays and functional assays measuring cyclic AMP (cAMP) levels are standard methods for identifying adenosine receptor antagonists. nih.govacs.orgeurofinsdiscovery.com
The table below summarizes common HTS assays relevant to purine derivative evaluation.
| Assay Type | Target Class | Principle |
| Kinase Activity Assay | Protein Kinases | Measurement of ATP consumption or phosphorylation of a substrate using fluorescence, luminescence, or radioactivity. nih.gov |
| Radioligand Binding Assay | GPCRs (e.g., Adenosine Receptors) | Competition between a labeled ligand and the test compound for binding to the receptor. acs.org |
| cAMP Assay | Adenosine A2A/A2B Receptors | Measurement of intracellular cyclic AMP levels, which are modulated by receptor activation or inhibition. acs.org |
| Enzyme Inhibition Assay | Purine Metabolism Enzymes (e.g., PNP) | Monitoring the enzymatic conversion of a substrate to a product in the presence of an inhibitor. nih.gov |
Phenotypic Screening:
Phenotypic screening, which assesses the effect of a compound on cell morphology or function, is a powerful approach for discovering compounds with novel mechanisms of action. youtube.com High-content screening (HCS) combines automated microscopy with quantitative image analysis to measure multiple cellular parameters simultaneously. youtube.com An HCS assay could be developed to screen for the effects of this compound and related compounds on processes such as cell proliferation, apoptosis, or differentiation in various cell lines. nih.gov For example, a screen could be designed to identify compounds that protect oligodendrocytes from inflammatory cytokine-induced cell death, a process relevant to multiple sclerosis. nih.gov
Application of Chemoinformatics and Machine Learning in Purine Analog Design
Chemoinformatics and machine learning (ML) have become indispensable tools in modern drug discovery, accelerating the design and optimization of new therapeutic agents. nih.govnih.govmdpi.com These computational approaches can be applied to purine thioether chemistry to predict the activity of new analogs, prioritize compounds for synthesis, and elucidate structure-activity relationships (SAR).
Quantitative Structure-Activity Relationship (QSAR):
QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 2D- and 3D-QSAR studies have been successfully applied to various classes of purine derivatives to identify key structural features that influence their activity. researchgate.netresearchgate.netnih.gov For a series of 2-chloro-6-thioether-7H-purines, a QSAR model could be developed to predict their inhibitory activity against a particular target, such as a protein kinase. researchgate.net The model could incorporate descriptors such as the size and hydrophobicity of the thioether substituent to guide the design of more potent analogs.
Machine Learning Models:
A variety of ML algorithms, including support vector machines, random forests, and deep neural networks, can be trained on existing data to predict the biological activity of new compounds. mdpi.com These models can learn complex patterns in the data that may not be apparent from traditional SAR analysis. researchgate.net For example, an ML model could be trained on a dataset of known purine kinase inhibitors to predict the kinase inhibitory profile of this compound and its analogs. This would allow for the in silico screening of a virtual library of compounds before committing resources to their synthesis.
The table below highlights the application of chemoinformatics and ML in purine analog design.
| Computational Method | Application |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a target protein. nih.gov |
| QSAR | Establishes a correlation between chemical structure and biological activity to guide lead optimization. nih.govresearchgate.net |
| Machine Learning | Predicts the biological activity of new compounds based on learned patterns from existing data. nih.govnih.gov |
| Virtual Screening | Computationally screens large compound libraries to identify potential hits for a specific target. |
Exploration of Novel Biological Targets and Therapeutic Concepts (Pre-clinical focus)
While the therapeutic potential of purine analogs has been extensively explored in areas like oncology and virology, there is ongoing research to identify novel biological targets and therapeutic applications. researchgate.netresearchgate.net Preclinical studies focusing on purine thioethers could unveil new opportunities for treating a range of diseases.
Novel Kinase Targets:
The kinome represents a large and important class of drug targets. While many kinase inhibitors have been developed, a significant portion of the kinome remains relatively unexplored. nih.gov High-throughput kinase profiling can be used to screen this compound against a broad panel of kinases to identify novel targets. nih.gov This approach could reveal unexpected activities and provide the basis for developing more selective inhibitors.
Purine Nucleoside Phosphorylase (PNP):
PNP is an enzyme involved in the purine salvage pathway and has been identified as a target for the treatment of T-cell mediated diseases and certain cancers. nih.govnih.gov Some 2,6-disubstituted purines have shown inhibitory activity against PNP. nih.gov For instance, 6-benzylthio-2-chloropurine was identified as an inhibitor of Helicobacter pylori PNP. nih.gov Preclinical studies could evaluate the potential of this compound as an inhibitor of human PNP.
Immunomodulation:
Purine signaling plays a critical role in the immune system, and adenosine receptors are key modulators of immune cell function. mdpi.com Purine analogs can act as agonists or antagonists of these receptors, offering a potential avenue for immunomodulatory therapies. mdpi.com Preclinical models of inflammatory diseases or cancer could be used to investigate the immunomodulatory effects of this compound and related compounds.
The table below lists some potential novel biological targets and therapeutic concepts for purine thioethers.
| Biological Target/Concept | Therapeutic Rationale | Preclinical Models |
| Novel Protein Kinases | Targeting previously undrugged kinases involved in disease pathogenesis. nih.gov | Kinase activity assays, cell-based signaling assays. |
| Purine Nucleoside Phosphorylase (PNP) | Inhibition of T-cell proliferation in autoimmune diseases and T-cell malignancies. nih.govnih.gov | Enzyme inhibition assays, T-cell proliferation assays. |
| Immunomodulation via Adenosine Receptors | Modulation of immune responses in cancer, inflammation, and autoimmune diseases. mdpi.com | In vitro immune cell activation assays, in vivo models of inflammation or cancer. |
| Antiparasitic Activity | Targeting the purine salvage pathway in protozoan parasites that cannot synthesize purines de novo. nih.gov | In vitro parasite culture assays, in vivo models of parasitic infection. |
Q & A
Q. How can researchers optimize the synthesis of 2-chloro-6-hexylsulfanyl-7H-purine to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution of the hexylsulfanyl group .
- Catalyst use : Lewis acids (e.g., AlCl₃) may stabilize intermediates during chloro-substitution .
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity. Validate purity via HPLC (>95%) and ¹H NMR (absence of extraneous peaks) .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO (δ 8.5–9.0 ppm for purine protons; δ 30–40 ppm for hexyl carbons). Cross-verify with 2D NMR (HSQC, HMBC) to resolve overlapping signals .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (theoretical m/z calculated via exact mass).
- X-ray crystallography : For unambiguous structural confirmation, grow single crystals in chloroform/hexane mixtures and compare with published purine derivatives (e.g., CCDC entries) .
Q. How does the hexylsulfanyl group influence the compound’s solubility and stability?
- Methodological Answer :
- Solubility : Test in solvents (e.g., DMSO > ethanol > water) via gravimetric analysis. The hydrophobic hexyl chain reduces aqueous solubility but enhances lipid membrane permeability .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via TLC/HPLC for decomposition products (e.g., hydrolysis of the sulfanyl group) .
Advanced Research Questions
Q. How can discrepancies in biological activity data for this compound derivatives be resolved?
- Methodological Answer :
- Assay standardization : Use positive/negative controls (e.g., known kinase inhibitors) in enzyme inhibition studies. Report IC₅₀ values with 95% confidence intervals .
- Structural analogs : Synthesize derivatives with varied alkyl chain lengths to isolate structure-activity relationships (SAR). Compare activity trends statistically (ANOVA, p < 0.05) .
- Computational modeling : Perform docking simulations (AutoDock Vina) to predict binding affinities against target enzymes (e.g., CDK2). Validate with mutagenesis studies .
Q. What strategies address contradictions in NMR data interpretation for purine derivatives?
- Methodological Answer :
- Multi-technique validation : Cross-reference NMR with IR (C-Cl stretch ~550 cm⁻¹) and X-ray data .
- Dynamic effects : Consider tautomeric equilibria (7H vs. 9H purine forms) via variable-temperature NMR. Use DFT calculations (Gaussian) to predict dominant tautomers .
- Collaborative verification : Share raw spectral data with crystallography labs (e.g., via CIF files) to reconcile spectral assignments .
Q. How should researchers design experiments to probe the mechanism of chloro-substitution in purine derivatives?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress (e.g., via HPLC) under pseudo-first-order conditions. Calculate activation energy (Eₐ) via Arrhenius plots .
- Isotopic labeling : Use ³⁶Cl-labeled starting materials to track substitution pathways (autoradiography or MS).
- Computational analysis : Simulate transition states (Gaussian, B3LYP/6-31G*) to identify rate-determining steps .
Methodological Resources
- Data Reporting : Follow IUPAC guidelines for compound characterization (e.g., reporting melting points ±1°C, NMR δ-values to 0.01 ppm) .
- Ethical Compliance : Document synthetic protocols, hazard assessments, and waste disposal methods per institutional safety committees .
- Literature Review : Use SciFinder with search terms like “purine sulfanyl derivatives” and filter for peer-reviewed journals (avoid non-academic sources like BenchChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
